molecular formula C14H12N4S B1675982 MD 39-AM CAS No. 72564-74-0

MD 39-AM

Cat. No.: B1675982
CAS No.: 72564-74-0
M. Wt: 268.34 g/mol
InChI Key: AKKYLKUKNGKEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MD-39-AM involves several steps:

Industrial production methods for MD-39-AM are not widely documented, but the synthesis typically involves controlled laboratory conditions to ensure purity and yield.

Chemical Reactions Analysis

MD-39-AM undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also be performed, altering the compound’s structure and properties.

    Substitution: Substitution reactions, particularly involving the chlorine atom, are common.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MD-39-AM has several scientific research applications:

Mechanism of Action

MD-39-AM exerts its effects through several mechanisms:

The exact molecular targets and pathways involved in these activities are subjects of ongoing research.

Comparison with Similar Compounds

MD-39-AM is unique in its combination of antihypertensive, diuretic, and saliuretic activities. Similar compounds include:

MD-39-AM stands out due to its specific molecular structure and the combination of its pharmacological effects.

Properties

IUPAC Name

2-methylsulfanyl-N-phenylpyrido[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c1-19-14-17-12-11(8-5-9-15-12)13(18-14)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKYLKUKNGKEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=CC=N2)C(=N1)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222881
Record name MD 39-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72564-74-0
Record name MD 39-AM
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072564740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MD 39-AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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